
Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate is an organic compound with the molecular formula C8H12O4 It is a derivative of pentanoic acid and features both hydroxyl and methylene functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 2-hydroxy-3-methylene-4-oxopentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can react with the methylene group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-oxo-3-methylene-4-oxopentanoic acid.
Reduction: Formation of ethyl 2-hydroxy-3-methylene-4-hydroxypentanoate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methylene groups allow it to participate in hydrogen bonding and nucleophilic attacks, respectively. These interactions can modulate enzyme activity, alter metabolic pathways, and influence cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl 2-Hydroxy-3-methylene-4-oxopentanoate can be compared with other similar compounds such as:
Ethyl 2-Hydroxy-3-methyl-4-oxopentanoate: Differing by the presence of a methyl group instead of a methylene group.
Methyl 3-methyl-4-oxopentanoate: Differing by the ester group and the position of the hydroxyl group.
4-Methyl-2-oxopentanoate: Lacking the hydroxyl group and having a different substitution pattern.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H12O4 |
|---|---|
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
ethyl 2-hydroxy-3-methylidene-4-oxopentanoate |
InChI |
InChI=1S/C8H12O4/c1-4-12-8(11)7(10)5(2)6(3)9/h7,10H,2,4H2,1,3H3 |
Clé InChI |
OWWUNALRYLDXJR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=C)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















